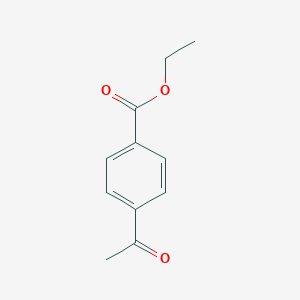

Ethyl 4-acetylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOAPLPTWAXAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344980 | |

| Record name | Ethyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38430-55-6 | |

| Record name | Ethyl 4-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-acetylbenzoate from 4-acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-acetylbenzoate from 4-acetylbenzoic acid. The primary method detailed is the Fischer esterification, a reliable and widely used acid-catalyzed esterification process.[1][2][3][4] This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development activities in the pharmaceutical and chemical industries.

Reaction Overview

The synthesis of this compound is achieved through the esterification of 4-acetylbenzoic acid with ethanol (B145695).[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction towards the product.[5][6] The overall reaction is reversible, and therefore, using an excess of the alcohol (ethanol) can shift the equilibrium to favor the formation of the ester, in accordance with Le Chatelier's Principle.[1][3]

Reaction Scheme:

4-Acetylbenzoic Acid + Ethanol ⇌ this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Acetylbenzoic Acid | [6] |

| Reagent | Ethanol | [6] |

| Catalyst | Concentrated Sulfuric Acid | [5][6] |

| Reaction Temperature | 80 °C (Reflux) | [5][6] |

| Reaction Time | 3 hours | [6] |

| Product Yield | 92% | [5][6] |

| Melting Point of Product | 55-57 °C | [7] |

| Molecular Weight of Product | 192.21 g/mol | [6] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[6]

Materials:

-

4-acetylbenzoic acid (1000 g, 6.1 mol)[6]

-

Ethanol (2 L)[6]

-

Concentrated Sulfuric Acid (H₂SO₄) (10 mL)[6]

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

Equipment:

-

Round-bottom flask (appropriate size for the reaction volume)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).[6]

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath and slowly add concentrated sulfuric acid (10 mL).[6]

-

Reflux: Heat the reaction mixture to 80 °C and maintain a gentle reflux for 3 hours with continuous stirring.[6]

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.[6]

-

Extraction: Extract the residue with ethyl acetate. Wash the organic layer with a saturated brine solution.[6]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.[6]

-

Purification: Purify the resulting residue by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain this compound as a white solid.[6] The final product can be further purified by recrystallization from an ethanol/water mixture.[5]

Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Organic solvents such as ethanol, ethyl acetate, and petroleum ether are flammable. Ensure proper ventilation and avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For further details on the characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.[5][6]

References

- 1. cerritos.edu [cerritos.edu]

- 2. athabascau.ca [athabascau.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. This compound | 38430-55-6 | Benchchem [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

Ethyl 4-acetylbenzoate CAS number 38430-55-6

An In-depth Technical Guide to Ethyl 4-acetylbenzoate (CAS: 38430-55-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, applications in research and development, and safety information.

Core Properties and Data

This compound is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure features a benzoate (B1203000) ester and an acetyl group at the para position, making it a valuable intermediate for pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 38430-55-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3][5] |

| Appearance | White to off-white/beige crystalline powder | [1][6] |

| Melting Point | 55–57 °C | [1][4][6] |

| Boiling Point | 310 °C at 760 mmHg | [1][6] |

| Density | 1.096 g/cm³ | [6] |

| Flash Point | 135.8 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, ethyl acetate (B1210297). | [1][6] |

| Storage Temperature | Room temperature, under inert atmosphere. | [6] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [3] |

| LogP | 2.0659 | [3][6] |

| Rotatable Bonds | 3 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy | Data | Source |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 8.11 (d, J=7.6 Hz, 2H), 7.99 (d, J=7.7 Hz, 2H), 4.39 (q, J=7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J=7.1 Hz, 3H) | [2] |

| Mass Spectrometry (ESI) | m/z: 193.1 [M+H]⁺ | [2] |

| Mass Spectrometry (GC-MS, EI-B) | Major fragments (m/z): 177, 192, 147, 43, 76 | [5] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Fischer esterification of 4-acetylbenzoic acid with ethanol (B145695), using a strong acid as a catalyst.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established synthesis routes.[2]

-

Materials:

-

4-acetylbenzoic acid (1000 g, 6.1 mol)

-

Ethanol (2 L)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 mL)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum ether

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-acetylbenzoic acid (1000 g) in ethanol (2 L).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add concentrated H₂SO₄ (10 mL) to the cooled solution while stirring.

-

Heat the mixture to reflux at 80°C and maintain for 3 hours.

-

After the reaction is complete, remove the solvent (ethanol) under reduced pressure (vacuum).

-

-

Work-up and Purification:

-

Extract the resulting residue with ethyl acetate.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under vacuum.

-

Purify the final residue using column chromatography with a mobile phase of petroleum ether and ethyl acetate (10:1 ratio).

-

The final product is isolated as a white solid (yield: 1077 g, 92%).[2]

-

Applications in Research and Drug Development

This compound is a valuable intermediate due to its reactive keto and ester functional groups.

-

Synthetic Intermediate: It is a key reagent in the synthesis of more complex molecules, including pyrazoles and chiral hydrazines.[1][4][6]

-

Biochemical Assays: The compound is utilized as a substrate in the study of enzyme-catalyzed reactions, particularly those involving esterases.[1]

-

Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound in biological systems involves its role as a substrate for hydrolytic enzymes.[1] Esterases can catalyze the hydrolysis of the ethyl ester bond, breaking the molecule down into 4-acetylbenzoic acid and ethanol.[1] This reaction can occur under both acidic and basic conditions.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with several GHS hazard statements.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | [7] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

-

Handling: Use in a well-ventilated area or outdoors.[8] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[8] Wash hands and any exposed skin thoroughly after handling.[8]

-

Storage: Store in a well-ventilated, locked-up place with the container tightly closed.[8] Keep in a dry, cool environment under an inert atmosphere.[9]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek medical attention.[8]

Conclusion

This compound (CAS: 38430-55-6) is a well-characterized compound with significant utility as a chemical intermediate. Its straightforward synthesis, combined with its dual reactivity, makes it a valuable precursor for a range of molecules in pharmaceutical and chemical research. The data and protocols provided in this guide serve as a comprehensive resource for professionals working with this versatile compound.

References

- 1. This compound | 38430-55-6 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 38430-55-6 [chemicalbook.com]

- 5. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Analysis of Ethyl 4-acetylbenzoate: A Technical Guide

For Immediate Release

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-acetylbenzoate for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 38430-55-6), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] It is a white to off-white crystalline solid with a melting point of 55-57 °C.[3]

Structure:

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 8.11 | Doublet | 2H | 7.6 | Aromatic H (ortho to -COOEt) |

| 7.99 | Doublet | 2H | 7.7 | Aromatic H (ortho to -COCH₃) |

| 4.39 | Quartet | 2H | 7.0 | -OCH₂CH₃ |

| 2.63 | Singlet | 3H | - | -COCH₃ |

| 1.40 | Triplet | 3H | 7.1 | -OCH₂CH₃ |

Source: ChemicalBook[4]

The ¹³C NMR spectrum of this compound was acquired in CDCl₃. The chemical shifts (δ) are reported in ppm. Assignments for the aromatic carbons are based on predictive models and comparison with similar substituted benzene (B151609) derivatives.

| Chemical Shift (δ) (ppm) | Assignment |

| 197.5 | C=O (Ketone) |

| 165.8 | C=O (Ester) |

| 139.5 | Aromatic C (C-COCH₃) |

| 134.0 | Aromatic C (C-COOEt) |

| 129.8 | Aromatic CH (ortho to -COOEt) |

| 128.2 | Aromatic CH (ortho to -COCH₃) |

| 61.5 | -OCH₂CH₃ |

| 26.8 | -COCH₃ |

| 14.3 | -OCH₂CH₃ |

Note: Aromatic assignments are predicted based on established substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1275 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ester) |

Note: These are typical absorption ranges for the indicated functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity | Proposed Fragment |

| 192 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | High | [M - CH₃]⁺ |

| 149 | High | [M - OCH₂CH₃]⁺ |

| 121 | Moderate | [C₈H₅O]⁺ |

| 43 | High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

FT-IR Spectroscopy

For a solid sample, the spectrum is typically obtained using the KBr pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and detected.

Workflow Visualization

The logical workflow for the spectroscopic analysis of an organic compound like this compound is depicted below.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

This technical guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Solubility Profile of Ethyl 4-Acetylbenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-acetylbenzoate, a key intermediate in pharmaceutical synthesis. While quantitative solubility data in various organic solvents remains limited in publicly available literature, this document consolidates existing qualitative information and presents detailed experimental protocols for its precise determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, enabling informed solvent selection and process optimization.

Introduction

This compound (CAS No: 38430-55-6) is a versatile building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both an ester and a ketone functional group, dictates its physicochemical properties, including its solubility, which is a critical parameter in drug development. Solubility influences reaction kinetics, crystallization, purification, and formulation of pharmaceutical products. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore essential for optimizing synthetic routes and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Appearance | White to beige crystalline powder | [1][2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 310.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility of this compound

Qualitative Solubility Data

Currently, there is a notable absence of specific quantitative solubility data for this compound in the peer-reviewed scientific literature. However, several sources provide qualitative descriptions of its solubility in various organic solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [1][2][3] |

| Ethyl Acetate | Slightly Soluble | [1][2][3] |

| Water | Sparingly Soluble / Insoluble | [3][4] |

| Ethanol | Soluble | [3] |

| Ether | Soluble | [3] |

It is important to note that terms such as "slightly soluble" and "soluble" are qualitative and can vary between different sources and experimental conditions. For precise process design and optimization, quantitative determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. The gravimetric method is a reliable and widely used technique for this purpose.

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Calibrated thermometers

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vial in a constant temperature water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-48 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the withdrawn sample through a syringe filter (of a pore size sufficient to remove all undissolved particles, e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish or vial. The filtration step should also be performed at the experimental temperature if possible.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the evaporation dish containing the filtrate.

-

Evaporate the solvent from the filtrate in a well-ventilated fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

-

Once the solvent is completely evaporated, dry the residue (the dissolved this compound) in an oven or vacuum oven at a temperature below its melting point until a constant weight is achieved.

-

Cool the evaporation dish in a desiccator to room temperature and weigh it accurately.

-

4.1.3. Data Analysis and Calculation

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Mass of the filtrate:

-

Mass of dish with filtrate - Mass of empty dish

-

-

Mass of the dissolved this compound:

-

Mass of dish with residue - Mass of empty dish

-

-

Mass of the solvent in the filtrate:

-

Mass of the filtrate - Mass of the dissolved this compound

-

-

Solubility ( g/100 g solvent):

-

(Mass of dissolved this compound / Mass of solvent) x 100

-

-

Solubility ( g/100 mL solvent):

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Volume of solvent = Mass of solvent / Density of solvent

-

Solubility = (Mass of dissolved this compound / Volume of solvent) x 100

-

4.1.4. Diagram of the Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound and provided a detailed experimental protocol for its quantitative determination. While the lack of precise, publicly available quantitative data is a limitation, the methodologies outlined herein provide a clear pathway for researchers to obtain this critical information. Accurate solubility data is indispensable for the efficient and robust development of synthetic processes and formulations involving this compound. It is recommended that researchers and drug development professionals invest in the experimental determination of this data for their specific solvent systems and process conditions to ensure reliable and reproducible outcomes.

References

An In-depth Technical Guide to Ethyl 4-acetylbenzoate

This technical guide provides a comprehensive overview of ethyl 4-acetylbenzoate, a key organic compound utilized in various research and development applications. This document details its chemical identity, physicochemical properties, and a standard protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic compound containing both an ester and a ketone functional group. These features make it a versatile intermediate in organic synthesis.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Acetylbenzoic acid ethyl ester, 4-Ethoxycarbonylacetophenone, Ethyl p-acetylbenzoate[2][3][4][5]

The chemical structure of this compound consists of a benzene (B151609) ring substituted with an ethyl ester group and an acetyl group at the para (1,4) positions.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Reference |

| Appearance | White to beige crystalline powder | [2][3] |

| Melting Point | 55-57 °C | [2][3][7] |

| Boiling Point | 310 °C at 760 mmHg | [2][3][7] |

| Density | 1.096 g/cm³ | [2][7] |

| Flash Point | 135.8 °C | [2][7] |

| Refractive Index | 1.512 | [2][7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297) | [2][3] |

| Vapor Pressure | 0.000617 mmHg at 25°C | [2][7] |

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the Fischer esterification of 4-acetylbenzoic acid with ethanol (B145695), using sulfuric acid as a catalyst.[8]

Materials:

-

4-acetylbenzoic acid

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), slowly add concentrated H₂SO₄ (10 mL) at 0 °C.

-

Reflux the mixture at 80 °C for 3 hours.

-

Remove the solvent under vacuum.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by chromatography using a mixture of petroleum ether and ethyl acetate (10:1) to yield this compound as a white solid.[9]

Spectroscopic Data

¹H NMR spectroscopy is a critical analytical technique for the structural confirmation of this compound.

-

¹H NMR (CDCl₃, 600 MHz) δ: 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).[9]

-

Mass Spectrum (ESI, m/z): 193.1 [M+H]⁺.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 38430-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 38430-55-6 | Benchchem [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis of Ethyl 4-Acetylbenzoate: A Technical Guide to Starting Materials and Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl 4-acetylbenzoate, a key intermediate in pharmaceutical and chemical research. The document details various starting materials and their corresponding synthetic pathways, offering a comparative analysis of methodologies, quantitative data, and detailed experimental protocols.

Fischer Esterification of 4-Acetylbenzoic Acid

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 4-acetylbenzoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with ethanol (B145695).

Synthesis of the Starting Material: 4-Acetylbenzoic Acid

A common precursor for this route is 4-acetylbenzoic acid, which can be efficiently synthesized via the oxidation of 4-methylacetophenone.[1]

Experimental Protocol: Oxidation of 4-Methylacetophenone

-

Materials: 4-methylacetophenone, potassium permanganate (B83412).

-

Procedure: 4-methylacetophenone is oxidized using potassium permanganate to yield 4-acetylbenzoic acid.[1] A reported yield for this transformation is 92.1% when using carbon tetrabromide and oxygen in acetonitrile (B52724) under UV irradiation.[1]

-

Work-up: The reaction mixture is worked up by adjusting the pH to alkaline, extracting with ethyl acetate, followed by acidification of the aqueous phase and subsequent extraction with ethyl acetate.[1]

Fischer Esterification Protocol

Experimental Protocol: Synthesis of this compound

-

Materials: 4-acetylbenzoic acid, ethanol, concentrated sulfuric acid.

-

Procedure: To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), concentrated sulfuric acid (10 mL) is slowly added at 0°C. The mixture is then heated to reflux at 80°C for 3 hours.[2]

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The crude product is then purified by chromatography.[2]

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Oxidation | 4-Methylacetophenone | 4-Acetylbenzoic Acid | CBr4, O2, CH3CN, UV | 20 | 60 | 92.1[1] |

| Esterification | 4-Acetylbenzoic Acid | This compound | Ethanol, H2SO4 | 80 (reflux) | 3 | 92[2] |

Synthetic Pathway Diagram

Caption: Fischer Esterification Pathway for this compound.

Multi-step Synthesis via Friedel-Crafts Acylation

An alternative approach involves the construction of the target molecule through a series of reactions, commencing with a Friedel-Crafts acylation. This pathway offers flexibility in the choice of the initial aromatic starting material.

Pathway Starting from Toluene

This route involves the acylation of toluene, followed by oxidation of the methyl group and subsequent esterification.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

-

Materials: Toluene, acetyl chloride, aluminum chloride.

-

Procedure: Toluene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-methylacetophenone. The reaction is typically carried out at a controlled temperature to favor the formation of the para isomer.

-

Subsequent Steps: The resulting 4-methylacetophenone is then oxidized to 4-acetylbenzoic acid and esterified as described in sections 1.1 and 1.2, respectively.

Pathway Starting from Ethylbenzene (B125841)

This pathway begins with the acylation of ethylbenzene. Subsequent selective oxidation of the ethyl group is a critical step.

Experimental Protocol: Friedel-Crafts Acylation of Ethylbenzene

-

Materials: Ethylbenzene, acetyl chloride, aluminum chloride, methylene (B1212753) chloride.

-

Procedure: To a cooled (0°C) suspension of aluminum chloride in methylene chloride, a solution of acetyl chloride in methylene chloride is added dropwise. Subsequently, a solution of ethylbenzene in methylene chloride is added. After the addition, the reaction is allowed to warm to room temperature.[3] The primary product is 4'-ethylacetophenone (B57664).[4]

-

Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with sodium bicarbonate solution and dried.[3]

-

Subsequent Steps: The 4'-ethylacetophenone is then oxidized to 4-acetylbenzoic acid, followed by esterification. The selective oxidation of the ethyl group in the presence of the acetyl group requires specific oxidizing agents.

Quantitative Data

| Reaction Pathway | Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Overall Yield (estimated) |

| From Toluene | Toluene | 4-Methylacetophenone | 4-Acetylbenzoic Acid | This compound | Variable |

| From Ethylbenzene | Ethylbenzene | 4'-Ethylacetophenone | 4-Acetylbenzoic Acid | This compound | Variable |

Synthetic Pathway Diagram

Caption: Multi-step Synthesis via Friedel-Crafts Acylation.

Palladium-Catalyzed Alkoxycarbonylation

A modern and efficient method for the synthesis of this compound involves the palladium-catalyzed alkoxycarbonylation of 4-bromoacetophenone. This reaction directly introduces the ethoxycarbonyl group.

Experimental Protocol

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation

-

Materials: 4-bromoacetophenone, ethanol, palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PhCN)2/n PPh3), a base (e.g., a trialkylamine), and a carbon monoxide (CO) source.

-

Procedure: A systematic study has shown that the reaction of 4-bromoacetophenone with an alcohol (in this case, ethanol) in the presence of a palladium catalyst and a base, under a carbon monoxide atmosphere, yields the corresponding benzoic acid ester.[5] Optimal conditions were found to be at 130°C and low CO pressures, using the alcohol as the solvent.[5]

-

Yield: Under optimized conditions, high catalyst productivities with turnover numbers (TON) up to 7000 have been achieved, corresponding to high yields of the desired product.[5]

Quantitative Data

| Starting Material | Product | Catalyst System | Base | Solvent | Temperature (°C) | CO Pressure | Yield (%) |

| 4-Bromoacetophenone | This compound | Pd(PPh3)4 or PdCl2(PhCN)2/n PPh3 | Trialkylamine | Ethanol | 130 | Low | High (TON up to 7000)[5] |

Synthetic Pathway Diagram

Caption: Palladium-Catalyzed Alkoxycarbonylation Pathway.

Conclusion

This guide has detailed three primary synthetic routes to this compound, each with distinct advantages and considerations. The Fischer esterification of 4-acetylbenzoic acid is a robust and high-yielding method, particularly when the starting acid is readily available or can be efficiently synthesized. The multi-step synthesis via Friedel-Crafts acylation offers flexibility in starting materials but requires careful optimization of each step to ensure a good overall yield. Finally, the palladium-catalyzed alkoxycarbonylation represents a modern, direct, and efficient approach, especially for researchers equipped for catalytic chemistry. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, required scale, and the specific capabilities of the laboratory.

References

The Synthesis of 4-Acetylbenzoic Acid: An In-Depth Technical Guide for Drug Development Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzoic acid is a key bifunctional molecule, serving as a versatile precursor in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its structure, featuring both a carboxylic acid and a ketone functional group, allows for diverse chemical modifications, making it an invaluable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-acetylbenzoic acid, detailed experimental protocols, and an exploration of its applications as a precursor in the development of therapeutic agents.

Synthetic Methodologies

The synthesis of 4-acetylbenzoic acid is predominantly achieved through two main strategies: the oxidation of p-methylacetophenone and a multi-step approach involving Friedel-Crafts acylation. Each method offers distinct advantages and disadvantages in terms of yield, scalability, and environmental impact.

Method 1: Oxidation of p-Methylacetophenone

The oxidation of the methyl group of p-methylacetophenone is the most direct and commonly employed route for the synthesis of 4-acetylbenzoic acid. Various oxidizing agents can be utilized, with potassium permanganate (B83412) being a classical and effective choice. More contemporary methods also employ photocatalytic systems.

Method 2: Friedel-Crafts Acylation Approach

A viable, albeit more complex, synthetic strategy involves a multi-step process commencing with the Friedel-Crafts acylation of a protected toluene (B28343) derivative. This method circumvents the direct oxidation of a methyl group and can be advantageous in specific synthetic contexts. A plausible route involves the acylation of toluene to form 4-methylacetophenone, which is then oxidized as in Method 1. Direct Friedel-Crafts acylation of benzoic acid is challenging due to the deactivating nature of the carboxylic acid group.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for 4-acetylbenzoic acid depends on several factors, including desired scale, available reagents, and process safety considerations. The following table summarizes quantitative data for the different methodologies.

| Parameter | Oxidation with KMnO4 | Photocatalytic Oxidation |

| Starting Material | p-Methylacetophenone | 4-Acetyltoluene |

| Key Reagents | Potassium permanganate, Zinc Chloride | Carbon tetrabromide, Oxygen |

| Solvent | Water | Acetonitrile (B52724) |

| Reaction Temperature | 48-55°C | Room Temperature (20°C) |

| Reaction Time | 1.5 hours (plus workup) | 60 hours |

| Yield | High (not explicitly quantified in cited patents) | 92.1%[1] |

| Purity | High-purity after recrystallization.[2] | High-purity after workup.[1] |

| Key Advantages | Well-established, cost-effective reagents. | High yield, mild reaction conditions. |

| Key Disadvantages | Use of a strong oxidizing agent, potential for over-oxidation. | Long reaction time, use of a halogenated solvent. |

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylbenzoic Acid via Oxidation of p-Methylacetophenone with Potassium Permanganate

This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.[2]

Materials:

-

p-Methylacetophenone

-

Potassium permanganate (KMnO4)

-

Anhydrous zinc chloride (ZnCl2)

-

Water

-

Anhydrous acetic acid

-

2M Sodium hydroxide (B78521) solution

-

2M Hydrochloric acid

-

Ethyl acetate (B1210297)

Procedure:

-

Oxidation: In a reaction vessel, combine p-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture and slowly heat to 35-45°C.

-

Divide the total required amount of potassium permanganate into five equal portions. Add one portion to the reaction mixture every 15-20 minutes, while maintaining the reaction temperature between 48-55°C.

-

After the final addition of potassium permanganate, maintain the reaction temperature at 40-45°C for 1.5 hours.

-

Cool the reaction mixture to 17-22°C.

-

Isolate the crude 4-acetylbenzoic acid by centrifugation or filtration.

-

Purification: Mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.

-

Perform a hot filtration to remove insoluble impurities.

-

Cool the filtrate to induce crystallization of the purified 4-acetylbenzoic acid.

-

Isolate the purified product by filtration, wash with a small amount of cold water, and dry.

Characterization Data for 4-Acetylbenzoic Acid:

-

Appearance: White to light yellow crystalline powder.

-

Melting Point: 208-210°C.

-

Molecular Formula: C9H8O3.

-

Molecular Weight: 164.16 g/mol .

-

1H NMR (DMSO-d6): Chemical shifts (ppm) are expected for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton.

-

IR (KBr, cm-1): Characteristic peaks are expected for the carboxylic acid O-H stretch, the carbonyl C=O stretches of the ketone and carboxylic acid, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (EI): The molecular ion peak (M+) is expected at m/z 164.

Protocol 2: Photocatalytic Synthesis of 4-Acetylbenzoic Acid

This protocol is based on a high-yield photocatalytic method.[1]

Materials:

-

4-Acetyltoluene

-

Carbon tetrabromide (CBr4)

-

Acetonitrile

-

Oxygen

-

2M Sodium hydroxide solution

-

2M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a reaction flask, add 4-acetyltoluene (0.5 mmol) and carbon tetrabromide (0.05 mmol).

-

Fill the flask with oxygen and seal with an oxygen-filled balloon.

-

Add 10 mL of acetonitrile to the flask.

-

Photocatalysis: Irradiate the reaction mixture with a 400nm LED light source at room temperature for 60 hours with continuous stirring.

-

Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Add an excess of 2M sodium hydroxide solution to the residue to adjust the pH to approximately 10-11.

-

Wash the aqueous phase multiple times with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH of 1-2 by adding 2M hydrochloric acid, which will precipitate the 4-acetylbenzoic acid.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain the purified 4-acetylbenzoic acid.

Applications as a Precursor in Drug Development

4-Acetylbenzoic acid is a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its bifunctional nature allows for the independent modification of both the carboxylic acid and acetyl groups, providing a scaffold for generating diverse molecular libraries.

Curcumin (B1669340) Analogs

Curcumin, a natural product with potent antioxidant and anti-inflammatory properties, suffers from poor bioavailability. 4-Acetylbenzoic acid is used to synthesize curcumin analogs with improved pharmacokinetic profiles.[1] These analogs often target the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Caption: Synthesis of Curcumin Analogs and their Inhibition of the NF-κB Signaling Pathway.

Quinuclidine (B89598) Benzamides

4-Acetylbenzoic acid is a precursor for the synthesis of quinuclidine benzamides, which act as agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[3] This receptor is a target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Caption: Synthesis of Quinuclidine Benzamides and their Agonistic Action on the α7 nAChR.

Paclitaxel (B517696) Derivatives

In the field of oncology, 4-acetylbenzoic acid is utilized in the preparation of ester derivatives of paclitaxel, a potent chemotherapy agent. These derivatives can be designed to have altered solubility, stability, or targeting capabilities.

Conclusion

4-Acetylbenzoic acid is a fundamentally important precursor in modern drug discovery and development. The synthetic routes presented in this guide offer robust and adaptable methods for its preparation, catering to various research and production needs. The oxidation of p-methylacetophenone remains a highly efficient and widely used method, while photocatalytic approaches offer a milder alternative. The utility of 4-acetylbenzoic acid as a scaffold for generating diverse and potent therapeutic agents, as exemplified by its use in the synthesis of curcumin analogs, quinuclidine benzamides, and paclitaxel derivatives, underscores its significance in medicinal chemistry. This guide provides the necessary technical information for researchers and scientists to effectively synthesize and utilize this valuable chemical intermediate in their drug development endeavors.

References

A Technical Guide to the Chemical Reactivity of the Acetyl Group in Ethyl 4-acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetylbenzoate is a versatile bifunctional molecule featuring both an ester and a ketone. Its rigid aromatic core, substituted at the para position, makes it a valuable building block in the synthesis of pharmaceuticals, advanced materials, and fine chemicals. The reactivity of this compound is dominated by the chemistry of its two functional groups. This guide provides an in-depth technical exploration of the chemical reactivity specifically associated with the acetyl group (a methyl ketone), a key site for a wide array of synthetic transformations. Understanding and controlling the reactivity at this position, often in the presence of the chemically sensitive ethyl ester, is crucial for its effective utilization in complex synthetic pathways.

This document details common and advanced transformations of the acetyl moiety, including reductions, oxidations, reactions at the α-carbon, and various condensation reactions. Each section includes a summary of the reaction, a table of quantitative data from literature examples, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows to facilitate comprehension and application in a laboratory setting.

Reduction of the Acetyl Carbonyl

The most common transformation of the acetyl group in this compound is its reduction to a secondary alcohol, yielding ethyl 4-(1-hydroxyethyl)benzoate. The primary challenge and key to its utility is the selective reduction of the ketone in the presence of the ester functionality.

Selective Ketone Reduction

Mild hydride reagents are highly effective for this chemoselective transformation. Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this purpose, as it readily reduces ketones but is generally unreactive towards esters under standard conditions.

Table 1: Quantitative Data for the Reduction of the Acetyl Group

| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference Compound |

| NaBH₄ | Methanol (B129727) | 0 to RT | 1 - 3 | >95 (Typical) | Ethyl 4-(1-hydroxyethyl)benzoate | Ethyl 4-(4-oxocyclohexyl)benzoate[1] |

| Ammonia Borane | Water | RT | N/A | High | Corresponding Hydroxy Ester | α- and β-keto esters |

| Catalytic Hydrogenation (Pd/C) | Ethanol | 25 | N/A | High | 1-Phenylethanol | Acetophenone[2] |

Note: Data for analogous compounds are provided to illustrate typical reaction conditions and outcomes.

Experimental Protocol: Selective Reduction with Sodium Borohydride

This protocol is adapted from established procedures for the selective reduction of ketones in the presence of esters.[1]

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 4 mL per mmol of substrate).

-

Cool the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.

-

Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Once complete, cool the flask again in an ice bath and quench the reaction by the slow, careful addition of 1 M HCl until gas evolution ceases and the pH is slightly acidic (~6).

-

Remove the methanol from the mixture using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 4-(1-hydroxyethyl)benzoate, which can be further purified by column chromatography or recrystallization.

Diagram 1: Workflow for Selective Ketone Reduction

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-Acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-acetylbenzoate. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound. This document details the known stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Chemical and Physical Properties

This compound is a white to beige crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 38430-55-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 310 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |

Stability Profile

This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses, primarily hydrolysis, transesterification, and thermal decomposition at elevated temperatures.

Hydrolytic Stability

As an ester, this compound is prone to hydrolysis, which involves the cleavage of the ester bond to form 4-acetylbenzoic acid and ethanol. This reaction can be catalyzed by both acids and bases. Base-catalyzed hydrolysis has been observed to follow second-order kinetics.

The primary degradation products from hydrolysis are:

-

4-Acetylbenzoic acid

-

Ethanol

Thermal Stability

Thermal decomposition of this compound has been reported to occur at temperatures exceeding 440°C. The primary decomposition products identified are methane (B114726) and carbon dioxide.

Photostability

While specific photostability studies on this compound are not extensively available in public literature, aromatic ketones and esters can be susceptible to photodegradation. It is recommended to protect the compound from light to prevent potential degradation.

Incompatibilities

To maintain the stability of this compound, contact with the following should be avoided:

-

Strong acids and bases, which can catalyze hydrolysis.

-

Strong oxidizing agents.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation |

| Temperature | Room temperature (15-25 °C) |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) |

| Light | Store in a dark place, protected from light. |

| Container | Tightly sealed container. |

One supplier suggests a shelf life of 730 days under appropriate storage conditions[3].

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting key stability-indicating experiments on this compound.

Protocol for Hydrolytic Stability Testing (Adapted from ASTM D2619)

Objective: To evaluate the stability of this compound in the presence of water.

Materials:

-

This compound

-

Distilled or deionized water

-

Pressure-resistant glass bottles (e.g., beverage bottles)

-

Oven capable of maintaining a constant temperature

-

Analytical balance

-

pH meter

-

Titration apparatus

-

Separatory funnel

-

Solvents for extraction (e.g., ethyl acetate)

-

HPLC or GC-MS system for quantitative analysis

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound (e.g., 75 g) and add it to a pressure-resistant glass bottle.

-

Add a specific volume of distilled water (e.g., 25 mL).

-

Seal the bottle tightly.

-

Incubation: Place the bottle in an oven at a controlled temperature (e.g., 93 °C).

-

Time Points: Remove samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours).

-

Sample Analysis:

-

Cool the bottle to room temperature.

-

Measure the pH of the aqueous layer.

-

Separate the organic and aqueous layers using a separatory funnel.

-

Analyze the organic layer for the remaining concentration of this compound and the formation of 4-acetylbenzoic acid using a validated HPLC or GC-MS method.

-

Titrate the aqueous layer to determine the acid number.

-

Data Presentation:

| Time (hours) | This compound (%) | 4-Acetylbenzoic Acid (%) | pH of Aqueous Layer |

| 0 | 100 | 0 | 7.0 |

| 24 | |||

| 48 | |||

| 72 | |||

| 96 |

Protocol for Photostability Testing (Adapted from ICH Q1B Guidelines)

Objective: To assess the impact of light exposure on the stability of this compound.

Materials:

-

This compound (solid powder and in solution, e.g., in ethanol)

-

Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., xenon or metal halide lamp).

-

Calibrated radiometer/lux meter.

-

Quartz or other UV-transparent containers.

-

Amber glass or aluminum foil-wrapped containers for dark controls.

-

HPLC or GC-MS system.

Procedure:

-

Sample Preparation:

-

Place a thin layer of solid this compound in a quartz dish.

-

Prepare a solution of known concentration in a suitable solvent (e.g., ethanol) in a quartz flask.

-

Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

-

-

Light Exposure:

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At the end of the exposure period, analyze both the exposed and dark control samples.

-

Visually inspect for any changes in appearance (color).

-

Quantify the amount of this compound and any degradation products using a validated stability-indicating HPLC or GC-MS method.

-

Data Presentation:

| Sample | Exposure | Appearance | This compound Assay (%) | Degradation Products (%) |

| Solid | Light | |||

| Solid | Dark Control | |||

| Solution | Light | |||

| Solution | Dark Control |

Analytical Methodologies Workflow

The following diagram outlines a general workflow for the analysis of this compound stability samples.

References

Methodological & Application

Synthesis of Ethyl 4-Acetylbenzoate via Fischer Esterification: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-acetylbenzoate from 4-acetylbenzoic acid and ethanol (B145695), employing the Fischer esterification reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the reaction setup, purification, and characterization of the final product. Quantitative data is summarized for clarity, and a comprehensive experimental workflow is visualized.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This reaction is reversible, and strategies such as using an excess of one reactant or removing water as it forms are often employed to drive the equilibrium towards the product side.[1][2][3] this compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. This protocol details a reliable method for its preparation on a laboratory scale.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Fischer esterification of 4-acetylbenzoic acid to this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Acetylbenzoic Acid | 1000 g (6.1 mol) | [4] |

| Ethanol | 2 L | [4] |

| Catalyst | ||

| Concentrated Sulfuric Acid (H₂SO₄) | 10 mL | [4] |

| Reaction Conditions | ||

| Initial Temperature | 0 °C (for H₂SO₄ addition) | [4] |

| Reflux Temperature | 80 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Product Yield and Purity | ||

| Yield of this compound | 1077 g (92%) | [4] |

| Physical Appearance | White solid | [4] |

| Purification | ||

| Extraction Solvent | Ethyl acetate (B1210297) | [4] |

| Chromatography Eluent | Petroleum ether : Ethyl acetate (10:1) | [4] |

Experimental Protocol

Materials and Equipment

-

4-Acetylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and silica (B1680970) gel

-

Standard laboratory glassware

Procedure

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (10 mL) to the stirred solution.[4]

-

Attach a reflux condenser to the flask.

2. Esterification Reaction:

3. Work-up and Extraction:

-

After 3 hours, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with saturated brine.[4]

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Filter off the drying agent.

4. Purification:

-

Concentrate the filtered organic solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.[4]

5. Product Characterization:

-

Collect the fractions containing the pure product and concentrate them to afford this compound as a white solid (1077 g, 92% yield).[4]

-

Characterize the product using appropriate analytical techniques.

Characterization Data

-

¹H NMR (600 MHz, CDCl₃): δ 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).[4]

-

Mass Spectrometry (ESI, m/z): 193.1 [M+H]⁺.[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The Fischer esterification of 4-acetylbenzoic acid with ethanol provides a straightforward and high-yielding route to this compound. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. The purification by column chromatography ensures a high purity of the final product, suitable for further applications in research and development.

References

Application Notes and Protocols: Ethyl 4-acetylbenzoate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 4-acetylbenzoate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its unique structure, featuring both an ethyl ester and a ketone functional group on a benzene (B151609) ring, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse bioactive compounds. This document provides a detailed overview of its applications in various therapeutic areas, complete with experimental protocols and quantitative data to guide researchers in their drug discovery and development endeavors.

Synthetic Utility and Key Reactions

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential. The ketone and ester moieties offer orthogonal reactivity, enabling selective transformations to build diverse molecular scaffolds.

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound is the Fischer esterification of 4-acetylbenzoic acid.[1][2]

Experimental Protocol: Fischer Esterification of 4-Acetylbenzoic Acid [1]

-

Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (10.0 g, 60.9 mmol) in ethanol (B145695) (200 mL).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add concentrated sulfuric acid (1.0 mL).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford pure this compound as a white solid. The expected yield is approximately 92%.[1]

Applications in Therapeutic Areas

Cardiovascular Diseases: Angiotensin II Receptor Blockers (ARBs)

This compound is a precursor to key intermediates used in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs for treating hypertension and heart failure.[3] A related intermediate, ethyl 4-(4-oxocyclohexyl)benzoate, highlights the utility of such structures in synthesizing these complex molecules.[3] ARBs function by blocking the action of angiotensin II, a potent vasoconstrictor, on the AT1 receptor.[3]

Signaling Pathway: Renin-Angiotensin System and ARB Mechanism of Action

Caption: Mechanism of ARBs in the Renin-Angiotensin System.

Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction.[4][5][6][7][8]

Example: Ethyl 4-[(4-methylbenzyl)oxy] benzoate

This derivative has shown notable anticancer activity against Ehrlich Ascites Carcinoma (EAC) and human breast cancer (MCF-7) cells.[4] The compound induces apoptosis by activating pro-apoptotic genes (p53, Bax, Caspase-9, etc.) and inactivating the anti-apoptotic gene Bcl-2.[4]

Quantitative Data: Anticancer Activity of Benzoate Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrazolone derivative of 7-amino-4-methyl coumarin | A549 (Lung) | 1.22 | [7] |

| Pyrazolone derivative of 6-amino coumarin | MCF-7 (Breast) | 1.66 | [7] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity [5][7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and a vehicle control. Incubate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction by Anticancer Derivatives

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 4-acetylbenzoate as a Versatile Building Block for the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-acetylbenzoate in the preparation of a diverse range of heterocyclic compounds. The protocols detailed herein offer step-by-step guidance for the synthesis of pyrazoles, pyrimidines, and thiophenes, which are pivotal scaffolds in medicinal chemistry and drug discovery. The information is intended to facilitate the research and development of novel therapeutic agents.

Introduction

This compound is a readily available and versatile starting material in organic synthesis. Its unique structure, featuring a reactive acetyl group and an ethyl ester moiety on a benzene (B151609) ring, allows for a variety of chemical transformations. This makes it an ideal precursor for the construction of complex heterocyclic systems. Many of these heterocyclic derivatives have demonstrated significant biological activities, including antimicrobial and anticancer properties, highlighting their potential in drug development programs.

Synthesis of Heterocyclic Scaffolds from this compound

The following sections provide detailed protocols for the synthesis of key heterocyclic families using this compound as the primary building block.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole moieties are present in a wide array of pharmaceuticals, known for their anti-inflammatory, analgesic, and anticancer activities. The synthesis of pyrazoles from this compound typically proceeds through an initial Claisen condensation to form a β-dicarbonyl intermediate, followed by cyclization with a hydrazine (B178648) derivative.

This protocol outlines a two-step synthesis of a pyrazole derivative from this compound.

Step 1: Claisen Condensation to form Ethyl 4-(3-oxo-3-phenylpropanoyl)benzoate

-

In a round-bottom flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

-

To this solution, add a mixture of this compound (1.0 equivalent) and ethyl benzoate (B1203000) (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Cyclization with Hydrazine to form Ethyl 4-(5-phenyl-1H-pyrazol-3-yl)benzoate

-

Dissolve the β-dicarbonyl intermediate from Step 1 (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (B1144303) (1.2 equivalents) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazole derivative.

Quantitative Data for Pyrazole Synthesis

| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | M.P. (°C) |

| Ethyl 4-(3-oxo-3-phenylpropanoyl)benzoate | This compound, Ethyl benzoate | Sodium ethoxide | Ethanol | 4-6 h | ~75-85 | - |

| Ethyl 4-(5-phenyl-1H-pyrazol-3-yl)benzoate | Ethyl 4-(3-oxo-3-phenylpropanoyl)benzoate | Hydrazine hydrate, Acetic acid | Ethanol | 3-5 h | ~80-90 | - |

Caption: Synthesis of a pyrimidine (B1678525) derivative via a chalcone (B49325) intermediate.

Synthesis of Thiophene Derivatives

Thiophene-containing compounds are known for a broad spectrum of biological activities. The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.

This protocol outlines the Gewald synthesis of a 2-aminothiophene derivative.

-

In a three-necked flask equipped with a condenser and a stirrer, place this compound (1.0 equivalent), malononitrile (B47326) (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

A precipitate of the product should form upon cooling.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Quantitative Data for Thiophene Synthesis

| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | M.P. (°C) |

| Ethyl 4-(2-amino-5-cyanothiophen-3-yl)benzoate | This compound, Malononitrile, Sulfur | Morpholine | Ethanol | 2-3 h | ~70-85 | - |

Reaction Pathway for Thiophene Synthesis (Gewald Reaction)

Caption: One-pot Gewald synthesis of a 2-aminothiophene derivative.

Biological Activities of Derived Heterocycles

Many of the heterocyclic compounds synthesized from this compound have been reported to exhibit promising biological activities. For instance, various pyrazole derivatives have shown significant anti-inflammatory and analgesic effects. [1][2]Thiazole derivatives have been investigated for their antimicrobial and anticancer properties. [3][4]Furthermore, pyrimidine-based compounds are well-known for their diverse pharmacological profiles, including antibacterial and anticancer activities. [5][6]The ethyl benzoate moiety in these structures provides a handle for further functionalization, allowing for the optimization of their biological activities.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols provided in these application notes offer robust and efficient methods for the preparation of pyrazoles, pyrimidines, and thiophenes. These synthetic routes, coupled with the potential for diverse biological activities, make this compound an important tool for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

Application Notes and Protocols for the Synthesis of Chiral Hydrazines from Ethyl 4-Acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract